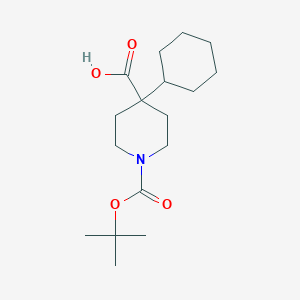

Ácido 1-(terc-butoxicarbonil)-4-ciclohexilpiperidina-4-carboxílico

Descripción general

Descripción

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Aplicaciones Científicas De Investigación

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials

Mecanismo De Acción

Target of Action

The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .

Mode of Action

The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .

Result of Action

As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .

Action Environment

The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of Boc-protected compounds . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.

Comparación Con Compuestos Similares

Similar Compounds

N-tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.

N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure and used in dynamic kinetic resolution reactions.

Uniqueness

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a cyclohexyl group and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various research applications.

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, commonly referred to as Boc-4-cyclohexyl-4-piperidinecarboxylic acid, is an organic compound with the molecular formula C₁₇H₂₉NO₄ and a molecular weight of approximately 311.42 g/mol. This compound features a piperidine ring that is substituted at the 4-position with a cyclohexyl group and has a carboxylic acid functionality. The nitrogen atom in the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its chemical reactivity and applications in organic synthesis.

The Boc group is widely used in organic chemistry to protect amines during multi-step synthesis processes. The synthesis of 1-(tert-butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid typically involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Synthetic Routes

| Route | Reagents | Conditions |

|---|---|---|

| Boc Protection | Piperidine, Di-tert-butyl dicarbonate | Base (NaOH or DMAP), Acetonitrile |

| Reduction | Boc-4-cyclohexyl-4-piperidinecarboxylic acid | Strong acids (TFA or HCl) in methanol |

| Nucleophilic Substitution | Boc-4-cyclohexyl-4-piperidinecarboxylic acid | Sodium hydride or lithium diisopropylamide |

The compound's mechanism of action is not extensively documented. It is hypothesized that due to its structural characteristics, it may interact with biological targets via the piperidine ring, although specific receptor interactions remain to be elucidated. The Boc group facilitates selective reactions that could lead to the development of more complex molecules with potential pharmacological effects .

Applications in Drug Development

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid has been employed as a building block for synthesizing various heterocyclic compounds, including piperidine derivatives and spirocyclic structures. Its unique cyclohexyl substitution may enhance lipophilicity and alter receptor binding profiles compared to other piperidine derivatives, making it a candidate for further investigation in drug discovery.

Case Studies

While specific case studies on this compound are scarce, its derivatives have been explored for their potential therapeutic applications:

- GPR119 Agonists : The compound has been identified as a precursor in the synthesis of GPR119 selective agonists, which are being investigated for their role in glucose metabolism and appetite regulation.

- Synthesis of Heterocycles : Research indicates that Boc-protected piperidines are valuable intermediates for creating diverse heterocyclic frameworks that are essential in medicinal chemistry.

Comparative Analysis

To understand the uniqueness of 1-(tert-butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | C₁₁H₁₉NO₄ | Simpler structure without cyclohexane |

| 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic Acid | C₁₃H₂₃NO₄ | Contains a methyl group; similar applications |

| 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic Acid | C₁₄H₂₃NO₄ | Cyclopropane substitution; different steric properties |

The cyclohexyl substitution in 1-(tert-butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid may influence its pharmacological properties compared to these derivatives.

Propiedades

IUPAC Name |

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJZAWKPOYZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589220 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273378-16-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.